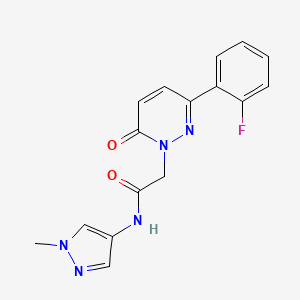
1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a brominated indazole ring, a morpholinocarbonyl group, and a pyrrolidinone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the bromination of an indazole derivative, followed by the introduction of a morpholinocarbonyl group and the formation of the pyrrolidinone ring. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential as a biochemical probe for studying specific biological pathways and interactions.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of certain diseases.
Industry: It can be utilized in the production of specialty chemicals and pharmaceuticals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The brominated indazole ring and morpholinocarbonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(6-bromo-1H-indazol-3-yl)ethanone: Shares the brominated indazole ring but lacks the morpholinocarbonyl and pyrrolidinone groups.
This compound analogs: Variants with different substituents on the indazole or pyrrolidinone rings, which may exhibit different reactivity and biological activity. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN4O3 |
|---|---|
Molecular Weight |
393.23 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17BrN4O3/c17-11-1-2-12-13(8-11)18-19-15(12)21-9-10(7-14(21)22)16(23)20-3-5-24-6-4-20/h1-2,8,10H,3-7,9H2,(H,18,19) |
InChI Key |
PZHDTDVSAVCBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide](/img/structure/B12167761.png)
![Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B12167780.png)
![7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167788.png)
![5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12167790.png)
![N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12167797.png)
![N'-[(Z)-biphenyl-4-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12167802.png)
![Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester](/img/structure/B12167807.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167811.png)


![N-[4-(acetylamino)phenyl]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12167820.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12167825.png)
![Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12167830.png)
